2-tert-Butoxypropan-1-ol
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Overview
Description
2-tert-Butoxypropan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a tert-butyl group attached to the oxygen atom of a propanol molecule. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butoxypropan-1-ol can be synthesized through the reaction of propylene glycol with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of propylene glycol with tert-butyl chloride in the presence of a base such as sodium hydroxide. This method ensures a high yield of the product and is commonly used in large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted alcohols depending on the reagents used
Scientific Research Applications
2-tert-Butoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Mechanism of Action
The mechanism of action of 2-tert-Butoxypropan-1-ol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or aldehydes. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of secondary alcohols. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-tert-Butoxypropan-2-ol: Another isomer with similar properties but different structural arrangement.
2-Butoxyethanol: A glycol ether with similar solvent properties but different chemical structure.
tert-Butyl alcohol: A simpler alcohol with a tert-butyl group, used in similar applications.
Uniqueness: 2-tert-Butoxypropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a tert-butyl group and a hydroxyl group makes it versatile for various chemical reactions and applications .
Properties
CAS No. |
94023-15-1 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
GIWJLGYZXWVBDL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)OC(C)(C)C |
SMILES |
CC(CO)OC(C)(C)C |
Canonical SMILES |
CC(CO)OC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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